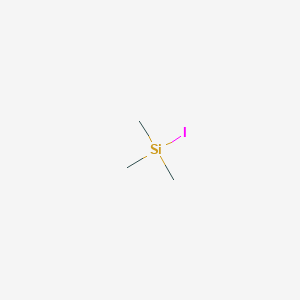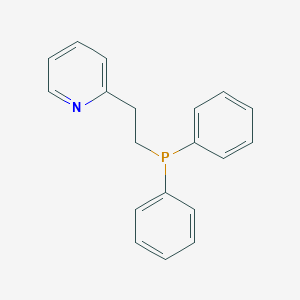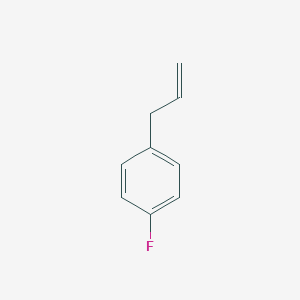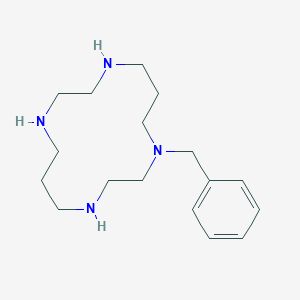
1-Benzyl-1,4,8,11-tetraazacyclotetradecane
Descripción general
Descripción
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound that is part of the tetraazacycloalkane family. These macrocycles are known for their ability to form stable complexes with various metal ions, including transition metals, lanthanides, actinides, and other heavy metals. The structure of these compounds allows for the tuning of affinity and selectivity towards metal ions by altering the size of the macrocyclic core and the nature and number of pendant coordinating arms on the nitrogen atoms. These compounds have also been recognized for their biomedical applications, particularly as antiviral agents with potent inhibitory effects on HIV-1 and HIV-2 replication .
Synthesis Analysis
The synthesis of bis-tetraazacyclodecane derivatives, such as the one mentioned in the first paper, involves the reaction of 1,4,8,11-tetrazacyclotetradecane with dibromo-p-xylene under phase transfer catalysis conditions. This method provides good yields without the need for protection and deprotection steps, which are commonly used in the synthesis of such macrocyclic compounds. The use of bis-aminal intermediates is a key step in this chemistry, and the described method avoids the more laborious protection/deprotection sequences, simplifying the synthesis process .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane and its derivatives is characterized by NMR spectroscopy and, in some cases, by single-crystal X-ray structure analyses. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the substituents attached to the macrocyclic core. The structure is crucial for understanding the compound's ability to interact with metal ions and its potential applications .
Chemical Reactions Analysis
The macrocyclic ligands described in these papers are versatile in their chemical reactions, particularly in their ability to form metal complexes. The modification of the cyclization procedure allows for the preparation of mono-N-functionalized tetraazamacrocycles, which can then react with various alkylating agents to yield a wide range of derivatives. These reactions are facilitated by the presence of protecting groups such as tosyl groups, which can be selectively cleaved to expose a reactive nitrogen atom for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane derivatives are influenced by their macrocyclic structure and the nature of their substituents. The formation of metal complexes with these ligands can be studied using IR and VIS spectroscopy, which provides insights into the coordination environment of the metal ion within the complex. The pH-dependent behavior of these complexes, particularly in the case of carbamoyl derivatives, indicates the involvement of the pendant arm's carboxamide group in metal coordination at high pH levels .
Aplicaciones Científicas De Investigación
Application in the Field of Chemistry
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a type of cyclam . Cyclams have received considerable attention over the last few years due to their chemical and biological properties . The high kinetic and thermodynamic stability exhibited by metal complexes supported by cyclam derivatives led to their application as catalysts .
Method of Application
The cyclam derivative (NCCH 2 CH 2) 2 ( 4-CF3 PhCH 2) 2 Cyclam was prepared by the reaction of H 2 ( 4-CF3 PhCH 2) 2 Cyclam with acrylonitrile in methanol . The compound was fully characterized by elemental analysis, mass spectrometry as well as IR and NMR spectroscopy .
Results or Outcomes
Crystals of (NCCH 2 CH 2) 2 ( 4-CF3 PhCH 2) 2 Cyclam suitable for single-crystal X-ray diffraction were obtained by the slow evaporation of a chloroform solution of the compound . The establishment of non-classical hydrogen bonds and unusual nitrile–nitrile and π (CN) … π interactions determined the solid-state supramolecular architecture of (NCCH 2 CH 2) 2 ( 4-CF3 PhCH 2) 2 Cyclam .
Application in the Field of Biochemistry
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a derivative of cyclam . Cyclams are used in the synthesis of molecules with electroactive cavities . They act as nitrogen crown ether analogues and as antioxidants in rubber .
Application in the Field of Material Science
Cyclam derivatives, such as 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, can be used as antioxidants in rubber . This can improve the durability and lifespan of rubber materials.
Method of Application
The cyclam derivative would be mixed with the rubber during the manufacturing process. The specific method and amount would depend on the type of rubber and the desired properties .
Results or Outcomes
The addition of the cyclam derivative can improve the antioxidant properties of the rubber, potentially increasing its durability and lifespan .
Application in the Field of Biomedicine
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a derivative of cyclam . Cyclams are used in the synthesis of molecules with electroactive cavities . They act as nitrogen crown ether analogues and as antioxidants in rubber . They are also used in the preparation of plerixafor derivatives .
Application in the Field of Material Science
Cyclam derivatives, such as 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, can be used as antioxidants in rubber . This can improve the durability and lifespan of rubber materials.
Method of Application
The cyclam derivative would be mixed with the rubber during the manufacturing process. The specific method and amount would depend on the type of rubber and the desired properties .
Results or Outcomes
The addition of the cyclam derivative can improve the antioxidant properties of the rubber, potentially increasing its durability and lifespan .
Safety And Hazards
Propiedades
IUPAC Name |
1-benzyl-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEKVKFZHNGHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448186 | |
| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,4,8,11-tetraazacyclotetradecane | |
CAS RN |
132723-93-4 | |
| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



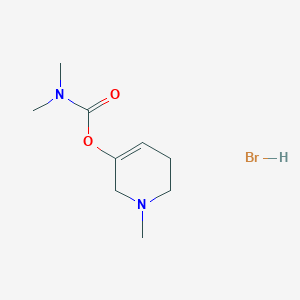
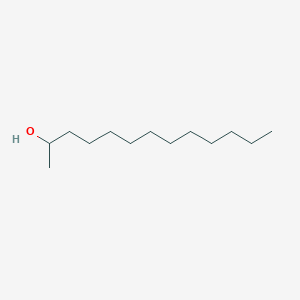
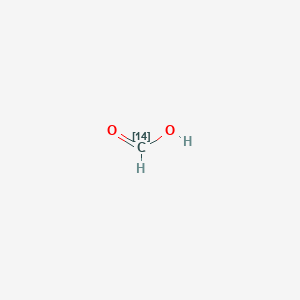
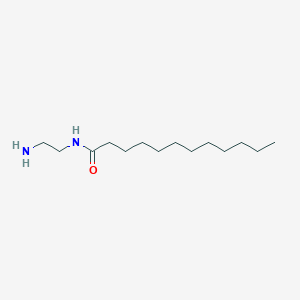
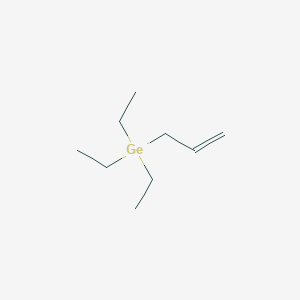
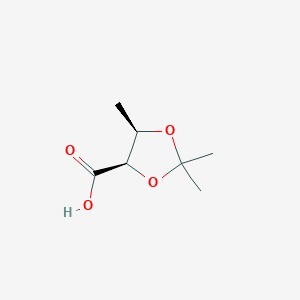
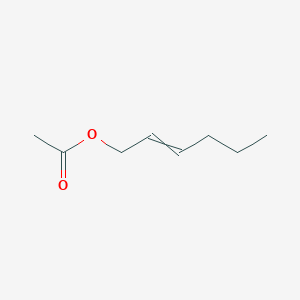
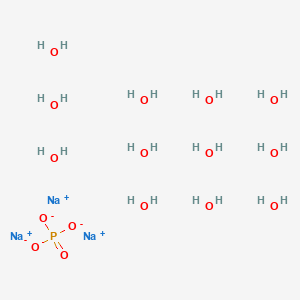
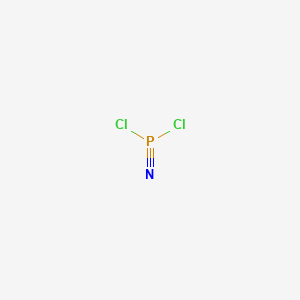
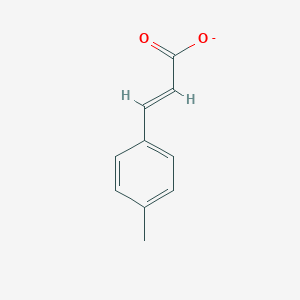
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)
